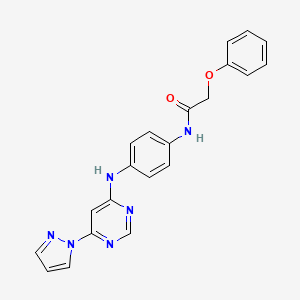

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

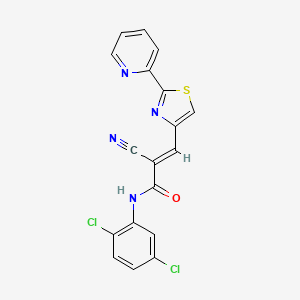

The compound “N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole ring and a pyrimidine ring . These structures are common in many biologically active compounds and are often used in the development of new drugs .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole and pyrimidine rings are both nitrogen-containing heterocycles, which can participate in various chemical reactions and can form hydrogen bonds with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups and heterocyclic rings provides many possible sites for reaction .Applications De Recherche Scientifique

Radioligand Development for Imaging

A series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to "N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxyacetamide", has been reported as selective ligands for the translocator protein (18 kDa) (TSPO) (Dollé et al., 2008). These compounds have been utilized in the development of radiolabeled ligands for in vivo imaging using positron emission tomography (PET), providing tools for studying neuroinflammatory processes and potentially aiding in the diagnosis of neurological disorders.

Anticancer and Antimicrobial Research

Derivatives of pyrazolopyrimidine have been synthesized with a focus on their potential anticancer and antimicrobial properties. For instance, certain compounds have shown appreciable cancer cell growth inhibition across multiple cancer cell lines, suggesting their utility as leads for the development of new anticancer agents (Al-Sanea et al., 2020). Additionally, other studies have reported on the synthesis and evaluation of novel derivatives for their antimicrobial activities, indicating that some compounds exhibit significant effectiveness against bacterial and fungal strains, potentially exceeding the activity of reference drugs (Darwish et al., 2014; Alsaedi et al., 2019).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines related to the compound have been synthesized and evaluated for their binding affinity to TSPO, an early biomarker of neuroinflammatory processes. These studies have led to the development of fluorine-18 labeled derivatives for PET imaging, facilitating the in vivo visualization of neuroinflammation and aiding in the study of neurological disorders (Damont et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been reported to interact with various biological targets, including enzymes like acetylcholinesterase .

Mode of Action

For instance, some pyrazole derivatives have been reported to inhibit the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission .

Biochemical Pathways

Based on the reported effects of similar compounds, it can be speculated that it may influence pathways related to the activity of acetylcholinesterase and potentially others .

Result of Action

Based on the reported effects of similar compounds, it can be speculated that it may lead to changes in enzyme activity, potentially affecting cellular processes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenoxy-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c28-21(14-29-18-5-2-1-3-6-18)26-17-9-7-16(8-10-17)25-19-13-20(23-15-22-19)27-12-4-11-24-27/h1-13,15H,14H2,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDGMYMRLTZKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2597371.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2597373.png)

![N-[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]-2-chloropropanamide](/img/structure/B2597375.png)

![4-[4-(4-Fluoro-phenyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2597378.png)

![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B2597391.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2597393.png)